1-(2-Ethylhexyl)biguanide monohydrochloride

Description

BenchChem offers high-quality 1-(2-Ethylhexyl)biguanide monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylhexyl)biguanide monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25665-08-1 |

|---|---|

Molecular Formula |

C10H23N5.ClH C10H24ClN5 |

Molecular Weight |

249.78 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |

InChI Key |

DXSBUCPFFVHNST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide HCl: Structure, Properties, and Scientific Context

Disclaimer: Scientific literature specifically detailing the synthesis, comprehensive properties, and validated protocols for 1-(2-ethylhexyl)biguanide hydrochloride is notably scarce in publicly accessible databases.[1] This guide, therefore, provides a detailed analysis based on its chemical structure, data from chemical suppliers, and by leveraging the extensive body of research on the broader class of biguanide compounds to infer its likely characteristics and mechanisms. All inferred properties and hypothetical protocols are clearly identified as such.

Introduction: Situating 1-(2-ethylhexyl)biguanide in the Biguanide Family

The biguanide functional group, characterized by two linked guanidine units, is the cornerstone of several critical therapeutic agents and industrial biocides.[2][3][4] From the indispensable type 2 diabetes medication, metformin, to the potent antiseptic chlorhexidine and the polymeric disinfectant polyhexanide (PHMB), biguanides exert a wide range of biological activities.[3][5][6] These compounds are generally polar, hydrophilic molecules capable of acting as strong bases.[2][7]

1-(2-ethylhexyl)biguanide HCl introduces a significant lipophilic component—the 2-ethylhexyl group—to the polar biguanide core. This amphipathic structure suggests potential applications as a surfactant or membrane-active agent, distinguishing it from more hydrophilic biguanides like metformin.[7][8] This guide will deconstruct its molecular architecture to predict its physicochemical properties, outline a probable synthetic route, propose a general mechanism of action based on established biguanide chemistry, and provide standardized, albeit generalized, protocols for its analysis.

Chemical Structure and Physicochemical Properties

The defining features of 1-(2-ethylhexyl)biguanide hydrochloride are its polar, protonated biguanide head and its nonpolar, branched alkyl tail. This duality is central to its predicted behavior in chemical and biological systems.

Molecular Structure:

-

Chemical Name: 1-(2-ethylhexyl)biguanide monohydrochloride[1]

-

Molecular Formula: C10H23N5·HCl[9]

-

Structure: The molecule consists of a biguanide core substituted with a 2-ethylhexyl group on one of the terminal nitrogen atoms. The hydrochloride salt form indicates that one or more of the nitrogen atoms are protonated, conferring a positive charge.

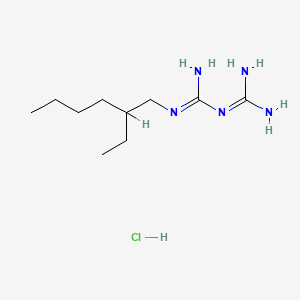

Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.

Table 1: Physicochemical Properties of 1-(2-ethylhexyl)biguanide and its HCl Salt

| Property | Value | Source / Comment |

| Molecular Formula | C10H23N5 | [9] |

| Molecular Weight | 213.32 g/mol | [9] |

| Molecular Formula (HCl Salt) | C10H24ClN5 | Inferred |

| Molecular Weight (HCl Salt) | 249.79 g/mol | Calculated |

| Appearance | Solid (Predicted) | Based on similar biguanide salts[10] |

| Solubility | Soluble in polar solvents like DMSO and aqueous acids (predicted).[10] | The HCl salt form enhances aqueous solubility. The ethylhexyl group confers solubility in less polar organic solvents. |

| XlogP (Predicted) | 1.3 | [1] |

| pKa (Predicted) | ~11-12 | Based on the pKa of related biguanides (e.g., Metformin ~12.4). The biguanide group is strongly basic. |

Synthesis and Mechanism of Action

Postulated Synthetic Pathway

While specific literature for this molecule is unavailable, the synthesis of N-substituted biguanides is well-established.[4][7] The most common and industrially viable method involves the condensation of a cyanoguanidine (dicyandiamide) with an appropriate amine hydrochloride.[11][12]

Causality of Experimental Choices:

-

Reactants: 2-Ethylhexylamine hydrochloride is the logical source of the lipophilic tail. Cyanoguanidine is the building block for the biguanide core.

-

Acid Catalyst: The reaction requires acidic conditions (provided by the amine hydrochloride salt or added HCl) to protonate and activate the nitrile group of cyanoguanidine, making it susceptible to nucleophilic attack by the amine.[7]

-

Solvent and Heat: High-boiling point solvents like n-butanol or even solvent-free "fusion" methods are often used to drive the reaction, which typically requires elevated temperatures (e.g., 100°C or higher) to overcome the activation energy of the condensation.[11][12]

Caption: A generalized synthetic workflow for N-alkyl biguanide hydrochlorides.

Generalized Mechanism of Action

The mechanism of action for biguanides is multifaceted and depends on the specific compound and biological context.[2][13] However, two primary modes of action are consistently reported:

-

Mitochondrial Respiration Inhibition: A widely accepted mechanism, particularly for the antidiabetic and anticancer effects of biguanides like metformin, is the inhibition of Complex I of the mitochondrial electron transport chain.[2][13] This leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][3]

-

Membrane Disruption (Antimicrobial Action): For biguanides with significant lipophilic character, such as chlorhexidine and PHMB, the primary antimicrobial mechanism involves interaction with and disruption of microbial cell membranes.[6][14] The positively charged biguanide headgroup binds to negatively charged components of the bacterial cell wall (e.g., phospholipids, teichoic acids).[14] The lipophilic tail then penetrates the hydrophobic membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[14]

Given its amphipathic structure, 1-(2-ethylhexyl)biguanide HCl is highly likely to function as a membrane-disrupting agent , similar to other antiseptic biguanides. Its efficacy would be dependent on its ability to effectively bind to and destabilize microbial membranes.

Experimental Protocols: Analysis and Characterization

A self-validating analytical workflow is crucial to confirm the identity, purity, and properties of a synthesized compound. The following protocols represent a standard, logical progression for characterizing a novel biguanide salt.

Caption: Logical workflow for the analytical characterization of a biguanide compound.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying components in a mixture based on their hydrophobicity.[15] For a biguanide salt, a C18 column provides a nonpolar stationary phase that will retain the 2-ethylhexylbiguanide, while a polar mobile phase elutes it. The addition of an acid like formic acid to the mobile phase is critical for ensuring good peak shape by keeping the biguanide protonated and preventing interaction with residual silanols on the column.[16]

Methodology:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 233 nm.[17] Biguanides exhibit strong UV absorbance around this wavelength.

-

Sample Preparation: Dissolve ~1 mg of 1-(2-ethylhexyl)biguanide HCl in 1 mL of Mobile Phase A.

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure it is a self-validating system.[15][16]

Protocol: Structural Confirmation by NMR and MS

Rationale: While HPLC confirms purity, it does not confirm identity. Mass Spectrometry (MS) provides the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atomic arrangement, together offering unambiguous structural confirmation.

Methodology:

-

Mass Spectrometry (ESI-MS):

-

Dissolve the sample in methanol.

-

Infuse into an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: A primary ion peak at m/z ≈ 214.20, corresponding to the protonated molecule [M+H]+.[1]

-

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, which will not exchange with the N-H protons, or D₂O, which will).

-

Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the ethyl and butyl protons of the 2-ethylhexyl group, as well as exchangeable N-H protons.

-

Acquire a ¹³C NMR spectrum. Expect signals for the two inequivalent carbons of the biguanide core and the eight carbons of the alkyl chain.[11]

-

Applications and Future Directions

The structural characteristics of 1-(2-ethylhexyl)biguanide HCl strongly suggest its potential utility in areas where antimicrobial and surfactant properties are desired.

-

Antiseptic/Disinfectant: Similar to PHMB and chlorhexidine, it could be formulated into topical antiseptics, wound care solutions, or hard surface disinfectants.[5][6][18] Its efficacy against a broad spectrum of bacteria and fungi, including resistant strains, would need to be rigorously evaluated.[6]

-

Preservative: Its potential antimicrobial properties make it a candidate for use as a preservative in cosmetics or other personal care products to prevent microbial contamination.[19]

-

Micellar Catalysis: Alkylbiguanides have been investigated as surfactants for creating micelles that can serve as nanoreactors for chemical reactions, such as the Suzuki-Miyaura coupling.[8] The amphipathic nature of 1-(2-ethylhexyl)biguanide makes it a candidate for such applications.

Further research is required to validate these potential applications, including comprehensive studies on its antimicrobial spectrum (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration), cytotoxicity against human cell lines, and formulation stability.

References

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question. National Center for Biotechnology Information. [Link]

-

What is the mechanism of action of biguanides? R Discovery. [Link]

-

A Study of Biguanides in the Care of Type II DIABETES Mellitus. Journal of Pharmaceutical Sciences and Drug Discovery. [Link]

-

Biguanides: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Therapeutic Class Overview - Biguanides. Magellan Rx Management. [Link]

-

HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

-

(PDF) Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]

-

ANALYTICAL AND BIOANALYTICAL UHPLC-MS METHOD VALIDATION FOR DETERMINATION OF METFORMIN, A BIGUANIDE AND SITAGLIPTIN, A DPP-4 INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

1-(2-ethylhexyl)biguanide monohydrochloride (C10H23N5). PubChemLite. [Link]

-

Analytical method validation for metformin quantification in dissolution medium. GSC Online Press. [Link]

-

1-(2-ETHYLHEXYL)BIGUANIDE. Inxight Drugs. [Link]

-

Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. [Link]

-

The chemistry of biguanides. Canadian Science Publishing. [Link]

-

X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

-

(PDF) Synthetic accesses to biguanide compounds. ResearchGate. [Link]

-

Polyhexanide. Wikipedia. [Link]

-

Comparison of polyhexamethylene biguanide and chlorhexidine as monotherapy agents in the treatment of Acanthamoeba keratitis. PubMed. [Link]

-

Polyhexamethylene Biguanide Hydrochloride: Features and Applications. EA Journals. [Link]

-

Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Polyhexanide (PHMB) – properties and applications in medicine. The Distant Reader. [Link]

-

Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - 1-(2-ethylhexyl)biguanide monohydrochloride (C10H23N5) [pubchemlite.lcsb.uni.lu]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manuscriptscientific.com [manuscriptscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyhexanide - Wikipedia [en.wikipedia.org]

- 6. distantreader.org [distantreader.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]

- 10. Biguanide hydrochloride | 4761-93-7 [chemicalbook.com]

- 11. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

- 12. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. eajournals.org [eajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. Comparison of polyhexamethylene biguanide and chlorhexidine as monotherapy agents in the treatment of Acanthamoeba keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cir-safety.org [cir-safety.org]

molecular weight of 1-(2-ethylhexyl)biguanide monohydrochloride

An In-depth Technical Guide to 1-(2-ethylhexyl)biguanide Monohydrochloride

Introduction

The biguanide moiety, characterized by the fusion of two guanidine units, represents a cornerstone in medicinal chemistry. Compounds bearing this functional group are noted for their high basicity, a consequence of an extensively conjugated π-system that readily accommodates protonation.[1] This inherent property dictates that they are typically formulated and utilized as salts, most commonly hydrochloride salts, to enhance stability and solubility.[1][2] The therapeutic applications of biguanides are vast and varied, encompassing critical roles as antidiabetic agents like metformin, antimalarials such as proguanil, and broad-spectrum antiseptics like chlorhexidine.[2][3][4]

This technical guide provides a detailed examination of a specific derivative, 1-(2-ethylhexyl)biguanide monohydrochloride. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside synthetic considerations, modern analytical methodologies for its characterization, and its potential applications within the field of drug development. The inclusion of a lipophilic 2-ethylhexyl chain introduces distinct properties that differentiate it from more polar biguanides, suggesting unique pharmacological profiles and applications.

Section 1: Core Physicochemical Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For 1-(2-ethylhexyl)biguanide monohydrochloride, these characteristics are pivotal for its handling, formulation, and mechanism of action.

Molecular Structure and Weight

The molecular structure consists of a biguanide core substituted with a 2-ethylhexyl group. This aliphatic chain significantly increases the molecule's lipophilicity. The compound is most stable as a monohydrochloride salt, where one of the nitrogen atoms in the biguanide structure is protonated and associated with a chloride ion.

Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.

Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference. The molecular weight is presented for both the free base and the more common monohydrochloride salt form.

| Property | Value | Source |

| Chemical Name | 1-(2-ethylhexyl)biguanide monohydrochloride | - |

| Synonym | 1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine HCl | [5] |

| Molecular Formula (Free Base) | C₁₀H₂₃N₅ | [5][6] |

| Molecular Weight (Free Base) | 213.32 g/mol | [6] |

| Molecular Formula (Monohydrochloride) | C₁₀H₂₄ClN₅ | - |

| Molecular Weight (Monohydrochloride) | 249.78 g/mol | Calculated |

| SMILES (Free Base) | CCCCC(CC)CN=C(N)N=C(N)N | [5] |

| Predicted XlogP | 1.3 | [5] |

Section 2: Synthesis and Chemical Reactivity

General Synthetic Pathways

The synthesis of biguanide derivatives is well-established in organic chemistry. A prevalent and effective method involves the reaction of an amine with a cyanoguanidine derivative.[7] This approach leverages the nucleophilicity of the amine to attack the electrophilic carbon of the cyano group, leading to the formation of the biguanide linkage.

Causality of Experimental Choice: The use of cyanoguanidine as a synthon is advantageous because the cyano group is an excellent electrophile, and the subsequent reaction steps proceed under relatively mild conditions. Alternative methods, such as reacting amines with sodium dicyanamide, provide a stepwise approach to building unsymmetrically substituted biguanides.[7] The choice of solvent and catalyst (often a Lewis acid or protic acid) is critical to activate the cyano group and facilitate the addition of the amine.[7]

Caption: Generalized workflow for the synthesis of alkylbiguanide hydrochlorides.

Reactivity and Basicity

The defining chemical feature of the biguanide group is its high basicity. The pKa of the conjugate acid is typically high, meaning the compound exists predominantly in its protonated, cationic form at physiological pH. This is due to the effective delocalization of the positive charge across the five-atom N-C-N-C-N system. This charge distribution is also crucial for the biological activity of many biguanides, as it facilitates interactions with negatively charged biological molecules like phospholipids in cell membranes or phosphate groups in nucleic acids.

Section 3: Analytical Methodologies

Ensuring the identity, purity, and concentration of a compound is paramount in research and development. For a molecule like 1-(2-ethylhexyl)biguanide, a robust analytical method is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[8][9]

Self-Validating LC-MS/MS Protocol

The following protocol describes a self-validating system for the quantitative analysis of 1-(2-ethylhexyl)biguanide. The inclusion of an internal standard and quality control samples at multiple concentrations ensures the accuracy and precision of every analytical run.

1. Preparation of Standards and Samples

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-ethylhexyl)biguanide monohydrochloride in methanol.

-

Calibration Curve: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS): Use a structurally similar but isotopically labeled compound (e.g., d4-Metformin) at a fixed concentration (e.g., 100 ng/mL) in all samples and standards. The IS corrects for variations in sample preparation and instrument response.

-

Sample Preparation: Dilute the test sample to fall within the calibration range. For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required to remove interferences.

2. Chromatographic Separation

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobic retention for the 2-ethylhexyl group.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonating the analyte for better peak shape and ionization.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. This gradient effectively elutes the analyte while separating it from more polar or non-polar impurities.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is ideal for polar, basic compounds like biguanides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion-to-product ion transition.

- Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of the free base (m/z 214.2).

- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (e.g., loss of ammonia or a fragment from the alkyl chain). The specific transition must be optimized by infusing the compound directly into the mass spectrometer.

-

Quantification: The concentration is determined by the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

Caption: Experimental workflow for LC-MS/MS analysis of 1-(2-ethylhexyl)biguanide.

Section 4: Applications and Relevance in Drug Development

While specific research on 1-(2-ethylhexyl)biguanide is not widely published, its structure allows for informed speculation on its potential applications by drawing parallels with well-studied biguanides and other amphipathic molecules.

-

Antimicrobial and Antiseptic Potential: The combination of a cationic biguanide head and a lipophilic alkyl tail is a classic structure for antiseptic agents. Chlorhexidine and polyhexanide, both biguanides, function by disrupting bacterial cell membranes. The 2-ethylhexyl group would enhance this membrane interaction, suggesting potential utility as a topical antiseptic, biocide, or preservative in pharmaceutical and personal care products.

-

Antimalarial Research: The antimalarial drug Proguanil is a biguanide that is metabolized to the active compound cycloguanil.[1] The development of new antimalarials often involves modifying the lipophilicity of known scaffolds to improve cell penetration and overcome resistance. The 2-ethylhexyl derivative could be investigated as a candidate in this area.

-

Drug Delivery and Formulation: The amphipathic nature of the molecule could be exploited in drug delivery systems. It could act as a permeation enhancer or be incorporated into nano-delivery systems like nanocapsules, which have been shown to improve the delivery and safety of other biguanides.[3]

Conclusion

1-(2-ethylhexyl)biguanide monohydrochloride is a derivative of the pharmacologically significant biguanide class of compounds. With a calculated molecular weight of 249.78 g/mol for the monohydrochloride salt, its structure is defined by a highly basic biguanide core and a lipophilic 2-ethylhexyl side chain. This unique combination suggests a strong potential for applications requiring membrane interaction, such as in the development of novel antimicrobial agents. Its synthesis follows established chemical principles, and its analysis can be robustly achieved using sensitive and selective techniques like LC-MS/MS. This guide provides a foundational technical overview for researchers and scientists interested in exploring the properties and applications of this and related biguanide compounds.

References

-

PubChemLite. 1-(2-ethylhexyl)biguanide monohydrochloride (C10H23N5). Available from: [Link]

-

Inxight Drugs. 1-(2-ETHYLHEXYL)BIGUANIDE. Available from: [Link]

-

Kathuria, D., et al. (2021). Biguanides: Species with versatile therapeutic applications. European Journal of Medicinal Chemistry, 113378. Available from: [Link]

-

ResearchGate. Biguanides: Species with versatile Therapeutic Applications | Request PDF. Available from: [Link]

-

Loos, R., et al. (2015). Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. Available from: [Link]

-

Barbier, M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82. Available from: [Link]

-

Al-Salami, H., et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceuticals, 15(1), 93. Available from: [Link]

-

PUBLISSO. Tri-(2-ethylhexyl) trimellitate – Determination of 1-MEHTM, 2-MEHTM, 5OH-1-MEHTM, 5OH-2-MEHTM, 5cx-1-MEPTM, and 5cx-2-MEPTM in urine by LC-MS/MS. Available from: [Link]

-

ResearchGate. Biguanides drugs: Past success stories and promising future for drug discovery | Request PDF. Available from: [Link]

-

Mthombeni, A. (2014). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. Water Research Commission. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biguanides: Species with versatile therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-(2-ethylhexyl)biguanide monohydrochloride (C10H23N5) [pubchemlite.lcsb.uni.lu]

- 6. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]

- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. wrc.org.za [wrc.org.za]

Methodological & Application

Application Note: Synthesis of 1-(2-ethylhexyl)biguanide Hydrochloride

Part 1: Executive Summary & Scientific Rationale

Scope

This application note details the synthesis of 1-(2-ethylhexyl)biguanide hydrochloride (CAS: N/A for specific salt, Free base analog ~106-20-7 derivatives) from 2-ethylhexylamine . This molecule represents a critical class of amphiphilic biguanides, bridging the gap between highly water-soluble analogs (e.g., Metformin) and polymeric biocides (e.g., PHMB). The branched 2-ethylhexyl tail provides unique steric and lipophilic properties, enhancing membrane permeability and surfactant activity compared to linear octyl isomers.

Retrosynthetic Logic

The synthesis relies on the nucleophilic addition of a primary amine to dicyandiamide (cyanoguanidine) . While simple alkyl amines react readily, the branched nature of 2-ethylhexylamine introduces steric factors that require optimized thermal conditions.

-

Route: Acid-catalyzed nucleophilic addition.

-

Key Intermediate: 2-ethylhexylamine hydrochloride.

-

Driving Force: Protonation of the nitrile group on dicyandiamide to increase electrophilicity, facilitating attack by the amine.

Mechanistic Pathway

The reaction proceeds via the attack of the amine nitrogen on the nitrile carbon of the protonated dicyandiamide. The preservation of the hydrochloride salt form is crucial to prevent polymerization and ensure the stability of the resulting biguanide.

Figure 1: Mechanistic pathway for the synthesis of mono-substituted biguanides.

Part 2: Experimental Protocols

Critical Process Parameters (CPP)

To ensure high yield and purity, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | 1:1 (Amine:DCDA) | Excess amine is difficult to remove; excess DCDA is water-soluble and easier to wash away. |

| Temperature | 118°C - 130°C | Reaction requires sufficient energy to overcome the activation barrier of the nitrile addition. |

| pH Control | Acidic (pH < 2) | Free base biguanides are unstable and prone to hydrolysis; HCl salt stabilizes the product. |

| Solvent | n-Butanol | Provides the correct boiling point (~118°C) and solubilizes the amine salt while precipitating the product upon cooling. |

Materials List

-

Precursor: 2-Ethylhexylamine (≥99%)

-

Reagent: Dicyandiamide (Cyanoguanidine) (≥99%)

-

Solvent: n-Butanol (Anhydrous preferred)

-

Acid: Hydrochloric acid (37%) or HCl gas

-

Purification: Acetone, Diethyl ether, Deionized Water

Protocol A: Acid-Catalyzed Solvent Reflux (Recommended)

This method is adapted from the Shapiro (1959) and LeBel (2005) protocols for alkyl biguanides, optimized for branched amines.

Phase 1: Preparation of Amine Hydrochloride

-

Charge a 250 mL round-bottom flask (RBF) with 2-ethylhexylamine (12.9 g, 100 mmol) .

-

Place the flask in an ice bath (0°C).

-

Dropwise add conc. HCl (approx. 8.5 mL, 100 mmol) with vigorous stirring.

-

Note: The reaction is exothermic. Ensure temperature remains <20°C to prevent discoloration.

-

-

Evaporate water/excess acid using a rotary evaporator to obtain the waxy white solid of 2-ethylhexylamine·HCl .

-

Validation: Verify pH of a small aqueous aliquot is ~4-5.

-

Phase 2: Biguanide Formation

-

To the RBF containing the amine salt, add Dicyandiamide (8.4 g, 100 mmol) .

-

Add n-Butanol (50 mL) .

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (bath temp ~125°C). The suspension will clarify as it reaches temperature.[1]

-

Maintain reflux for 16–24 hours .

-

Insight: The branched ethyl group creates steric hindrance near the nitrogen, requiring longer reaction times than linear octylamine (typically 4-6h).

-

Phase 3: Isolation and Purification

-

Hot Filtration: If any insoluble particulates remain while hot, filter quickly through a glass frit to remove unreacted DCDA polymers (melamine byproducts).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a fridge (4°C) for 12 hours. The product should crystallize as a white solid.

-

Precipitation (Alternative): If no crystals form (common with branched chains), concentrate the n-butanol to 50% volume and add cold acetone (100 mL) or diethyl ether to force precipitation.

-

Filtration: Collect the solid via vacuum filtration.

-

Wash: Wash the filter cake with cold acetone (2 x 20 mL) to remove residual n-butanol and unreacted amine.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Solvent-Free Melt Fusion (Industrial/Scale-Up)

Use this method if solvent handling capacity is limited. Note: Higher risk of thermal decomposition.

-

Mix 2-ethylhexylamine·HCl (100 mmol) and Dicyandiamide (100 mmol) intimately in a mortar.

-

Transfer to a reaction vessel equipped with an overhead stirrer.

-

Heat the mixture in an oil bath to 140–150°C .

-

The mixture will melt into a clear viscous liquid. Stir for 4 hours .

-

Quench: Cool to 80°C and add hot water (50 mL) to dissolve the melt.

-

Crystallization: Allow the aqueous solution to cool. The lipophilic 2-ethylhexyl tail often causes the product to precipitate/oil out.

-

Recrystallization: Recrystallize from Isopropanol/Water (9:1).

Part 3: Workflow Visualization

Figure 2: Step-by-step workflow for the n-Butanol reflux method.

Part 4: Characterization & Validation[1]

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (D2O exchange may wipe out NH signals)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.2 - 6.8 ppm | Broad Singlet | 4H-5H | Biguanide N-H protons (Exchangeable) |

| 3.05 ppm | Doublet/Multiplet | 2H | N-CH2- (Alpha to nitrogen) |

| 1.5 - 1.2 ppm | Multiplet | 9H | Alkyl Chain (CH, CH2) |

| 0.85 ppm | Multiplet | 6H | Terminal Methyls (-CH3) |

Melting Point[1][3]

-

Expected Range: 140°C – 160°C (Dependent on purity and hydration state).

-

Note: Biguanide salts often have broad melting points due to hygroscopicity.

Solubility Profile

-

Water: Soluble (due to cationic charge).

-

Ethanol: Soluble.

-

Acetone/Ether: Insoluble (Used for precipitation).

Part 5: Safety & Handling

-

2-Ethylhexylamine: Corrosive, causes severe skin burns and eye damage. Use in a fume hood.

-

Dicyandiamide: May cause irritation. Avoid dust inhalation.

-

Reaction Hazards: Thermal decomposition of biguanides at >170°C can release ammonia and toxic fumes. Do not overheat the melt.

References

-

Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). Hypoglycemic Agents. III.

-Alkyl- and Aralkylbiguanides. Journal of the American Chemical Society, 81(14), 3728–3736.- Context: Foundational text for alkyl biguanide synthesis via amine hydrochlorides.

-

LeBel, G., et al. (2005).[2] Synthesis and characterization of new biguanides as potential antimicrobial agents.[3] Journal of Medicinal Chemistry. (Cited in general biguanide reviews).[4][5]

-

Context: Modern adaptation of the reflux method using water/alcohol solvents.[1]

-

-

Suyama, T., et al. (1989).[2] Lewis Acid-Catalyzed Synthesis of Biguanides. Nippon Kagaku Kaishi.

- Context: Alternative routes using Lewis acids for difficult amines.

-

PubChem Compound Summary. (2023). 2-Ethylhexylamine.[6][7][8][9][10]

- Context: Safety and physical property data for the starting m

-

East, G. C., et al. (1997). Synthesis of poly(hexamethylene biguanide). Polymer.[1][3][11][12]

- Context: Discusses the melt vs. solution polymerization, relevant for understanding the thermal stability of the biguanide linkage.

Sources

- 1. CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization - Google Patents [patents.google.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. KR101924027B1 - High Purity 2-Ethylhexylglycerolether, Preparation Method for High Purity 2-Ethylhexylglycerolether and Use thereof - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Bis(2-ethylhexyl)amine synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Determining the Antimicrobial Potency of Alkyl Biguanides: An Application Guide to the Minimum Inhibitory Concentration (MIC) Assay

Introduction: The Enduring Relevance of Alkyl Biguanides and the Need for Precise Susceptibility Testing

Alkyl biguanides, a class of cationic antiseptics, are mainstays in infection control and preservation due to their broad-spectrum antimicrobial activity and favorable safety profile. Compounds such as Chlorhexidine and Polyhexamethylene Biguanide (PHMB) are extensively utilized in healthcare settings, pharmaceuticals, and consumer products. The sustained efficacy of these agents hinges on understanding their potency against a diverse range of microorganisms. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for quantifying the in vitro activity of antimicrobial agents, providing a crucial metric for drug development, resistance monitoring, and effective formulation.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for performing MIC assays specifically for alkyl biguanides.

The cationic nature of alkyl biguanides necessitates specific modifications to standard MIC protocols to ensure accurate and reproducible results. Their mechanism of action, which involves interaction with negatively charged components of the microbial cell membrane, can be influenced by various components of the test system.[3] Therefore, a nuanced understanding of the interplay between the compound, the microorganism, and the assay environment is paramount.

Part 1: Foundational Principles and Key Considerations

The Broth Microdilution Method: A Quantitative Approach

The broth microdilution method is the most widely accepted and standardized technique for determining MIC values.[4][5] It involves challenging a standardized bacterial inoculum with a range of serially diluted antimicrobial concentrations in a liquid growth medium.[6][7] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[2][6][8] This method offers a quantitative result (usually in µg/mL or mg/L) that is essential for comparing the potency of different compounds and for monitoring shifts in microbial susceptibility.[1][6]

Unique Challenges in Testing Cationic Alkyl Biguanides

Standard MIC protocols, often designed for antibiotics, require careful adaptation for cationic agents like alkyl biguanides. Key challenges include:

-

Interaction with Assay Components: The positive charge of biguanides can lead to non-specific binding to negatively charged surfaces, such as standard polystyrene microtiter plates, and interaction with anionic components in complex microbiological media. This can effectively reduce the bioavailable concentration of the compound, leading to erroneously high MIC values.

-

The Need for Neutralization: When evaluating the effectiveness of biguanides in formulated products, residual activity can carry over into the assay system, inhibiting microbial growth and leading to false-positive results (i.e., an artificially low MIC). Incorporating appropriate neutralizers into the recovery medium is crucial to inactivate the biguanide and accurately assess microbial viability.[9][10] Lecithin and polysorbate 80 (Tween 80) are commonly used neutralizers for biguanides.[11][12] For some formulations, more specialized neutralizer mixtures may be necessary.[9][13]

-

Defining "Inhibition": Unlike some antibiotics that have clear bacteriostatic or bactericidal endpoints, the transition from partial to complete inhibition for biocides can be less distinct. Establishing a clear and consistent endpoint for visual or spectrophotometric reading is critical for reproducibility.[14]

Part 2: Detailed Protocol for Broth Microdilution MIC Assay for Alkyl Biguanides

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications tailored for alkyl biguanides.[5][15][16][17]

Materials and Reagents

-

Test Compound: Alkyl biguanide (e.g., Chlorhexidine, PHMB) of known purity.

-

Test Organisms: Relevant bacterial strains (e.g., ATCC quality control strains or clinical isolates).[18][19][20]

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.[5]

-

Microtiter Plates: Sterile, 96-well, round-bottom or flat-bottom, low-binding plates (e.g., polypropylene) are recommended to minimize compound adsorption.[21]

-

Inoculum Preparation: 0.5 McFarland turbidity standard, sterile saline (0.85%).

-

Instrumentation: Spectrophotometer or nephelometer, calibrated multichannel pipettes, microplate reader (optional), incubator.

-

Neutralizers (if applicable): Lecithin, Polysorbate 80 (Tween 80), or other validated neutralizers.[9][11]

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution MIC assay for alkyl biguanides.

Caption: Workflow for Alkyl Biguanide MIC Assay.

Step-by-Step Methodology

Day 1: Preparation and Assay Setup

-

Prepare Alkyl Biguanide Stock Solution:

-

Accurately weigh the alkyl biguanide powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Note the compound's purity for precise concentration calculations.[7]

-

Expert Insight: For cationic compounds, it is advisable to prepare stock solutions in low-binding tubes (e.g., polypropylene) to prevent loss of active compound due to adsorption.

-

-

Prepare Serial Dilutions:

-

Perform a two-fold serial dilution of the stock solution in CAMHB directly in a separate 96-well "master" plate or in tubes.[7] This series should cover the expected MIC range. The concentrations in this master plate will be 2x the final desired test concentrations.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a nephelometer or spectrophotometer for accuracy.

-

-

Standardize the Final Inoculum:

-

Perform a 1:100 dilution of the 0.5 McFarland suspension in CAMHB. This will result in a concentration of approximately 1-2 x 10⁶ CFU/mL.[5] The final inoculum concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[5]

-

Trustworthiness Check: It is crucial to perform a colony count on the final inoculum to verify its concentration. Plate a dilution of the inoculum from the growth control well onto a non-selective agar plate and incubate overnight.

-

-

Plate Inoculation:

-

Transfer 50 µL of each 2x alkyl biguanide dilution from the master plate to the corresponding wells of the final test plate.

-

Add 50 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well containing the biguanide solution.[22] This will bring the final volume to 100 µL and dilute the biguanide to its final 1x concentration.

-

Controls are Essential:

-

Growth Control (Positive Control): 50 µL of CAMHB + 50 µL of standardized inoculum. This well should show robust growth.

-

Sterility Control (Negative Control): 100 µL of sterile CAMHB. This well should remain clear.

-

-

Day 2: Incubation and Reading Results

-

Incubation:

-

Incubate the microtiter plate in ambient air at 35 ± 2°C for 16-20 hours.[22] Incubation times should be consistent across experiments.

-

-

Reading the MIC:

-

Place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of the alkyl biguanide that shows no visible growth (i.e., no turbidity or pellet at the bottom of the well).[2][8]

-

Optional Spectrophotometric Reading: A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).[1] The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[21] This provides a more objective endpoint.

-

Part 3: Data Interpretation, Quality Control, and Advanced Insights

Quality Control (QC): The Cornerstone of a Valid Assay

A robust MIC assay is a self-validating system. This is achieved through rigorous quality control.

-

Reference Strains: Always include well-characterized QC strains with known MIC ranges for the specific alkyl biguanide being tested (if available).[18][19][20] Common QC strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[20]

-

Acceptance Criteria: The MIC value obtained for the QC strain must fall within the established acceptable range.[20] If the QC result is out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[20]

-

Control Well Validation: The growth control must show clear, unambiguous growth, and the sterility control must be completely clear.

Illustrative MIC Data

The following table presents hypothetical MIC data for two common alkyl biguanides against standard QC strains. These values are for illustrative purposes only; actual acceptable ranges should be established in-house or sourced from official QC documents.

| Alkyl Biguanide | Test Organism | Expected MIC Range (µg/mL) |

| Chlorhexidine Digluconate | S. aureus ATCC 25923 | 0.5 - 2 |

| E. coli ATCC 25922 | 2 - 8 | |

| P. aeruginosa ATCC 27853 | 8 - 32 | |

| Polyhexanide (PHMB) | S. aureus ATCC 25923 | 1 - 4 |

| E. coli ATCC 25922 | 4 - 16 | |

| P. aeruginosa ATCC 27853 | 16 - 64 |

Note: The susceptibility of microorganisms to biocides can vary significantly between studies and strains.[23][24]

Mechanism of Action: Understanding the "Why"

Alkyl biguanides are positively charged molecules that exert their antimicrobial effect primarily through electrostatic interactions with negatively charged components of the bacterial cell wall and membrane.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. emerypharma.com [emerypharma.com]

- 3. Assessing the Potential for Unintended Microbial Consequences of Routine Chlorhexidine Bathing for Prevention of Healthcare-associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acm.or.kr [acm.or.kr]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. microbeonline.com [microbeonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ESCMID: EUCAST [escmid.org]

- 16. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 17. EUCAST: EUCAST - Home [eucast.org]

- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bsac.org.uk [bsac.org.uk]

- 20. microbiologyclass.net [microbiologyclass.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulating 1-(2-ethylhexyl)biguanide for Contact Lens Solution Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-ethylhexyl)biguanide for investigation as a novel disinfecting agent in contact lens solutions. It details the rationale for its selection, outlines critical pre-formulation and formulation development steps, and provides robust protocols for efficacy and safety evaluation, grounded in established scientific and regulatory standards.

Introduction: The Case for a New Biguanide in Ophthalmic Disinfection

For decades, biguanides like polyhexamethylene biguanide (PHMB) have been a mainstay in multipurpose contact lens solutions, valued for their broad-spectrum antimicrobial activity.[1][2] However, the continuous need for innovation—driven by the emergence of resistant microbial strains and the pursuit of enhanced ocular comfort—necessitates the exploration of new chemical entities. The goal is to develop a solution that not only effectively disinfects but also ensures the lenses remain safe and comfortable for the wearer.[3]

1-(2-ethylhexyl)biguanide emerges as a promising candidate. Its molecular structure, featuring a positively charged biguanide head and a lipophilic ethylhexyl tail, suggests a mechanism of action that involves disrupting the microbial cell membrane, a hallmark of effective biguanide disinfectants.[2][4][5] This guide provides the foundational knowledge and experimental frameworks to systematically evaluate the potential of 1-(2-ethylhexyl)biguanide as a key component in the next generation of contact lens care products.

Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before incorporating 1-(2-ethylhexyl)biguanide into a complex formulation, a thorough understanding of its intrinsic physicochemical properties is essential. These properties will dictate its behavior in solution, compatibility with other ingredients and lens materials, and overall stability.

Table 1: Key Physicochemical Properties of 1-(2-ethylhexyl)biguanide

| Property | Analytical Method | Significance in Formulation |

| Chemical Structure & MW | Mass Spectrometry, NMR | Confirms identity and purity. Molecular Weight: 213.32 g/mol .[6] |

| Solubility | Equilibrium solubility in various buffers (e.g., borate, phosphate) and tonicity agents (e.g., NaCl) at relevant pH (6.5-7.8) and temperatures (4°C, 25°C, 40°C). | Determines the maximum concentration achievable in an aqueous solution and informs the selection of a suitable buffer system to maintain clarity and stability. |

| pKa | Potentiometric titration | The strongly basic biguanide group's pKa is critical for predicting its ionization state at physiological pH, which directly influences its antimicrobial activity and interaction with biological surfaces. |

| Log P | Shake-flask method or calculated | Indicates the molecule's lipophilicity, which is crucial for its ability to penetrate and disrupt microbial cell membranes. |

| Compatibility with Lens Materials | Soaking various silicone hydrogel and conventional hydrogel lenses in 1-(2-ethylhexyl)biguanide solutions, followed by monitoring for discoloration, changes in physical parameters (e.g., diameter, water content), and drug uptake/release via HPLC. | Ensures the active ingredient does not adversely affect the properties of the contact lenses it is intended to disinfect.[3] |

Formulation Development: Building a Safe and Effective Solution

The objective is to create an aqueous, multi-purpose solution that is isotonic, buffered to a physiologically comfortable pH, and maintains the stability and antimicrobial efficacy of 1-(2-ethylhexyl)biguanide.[7][8]

3.1. Core Formulation Components

Ophthalmic formulations require careful selection of excipients to ensure safety, stability, and patient comfort.[7][8]

-

Active Ingredient: 1-(2-ethylhexyl)biguanide

-

Buffer System: Borate or phosphate buffers are commonly used to maintain a pH between 7.0 and 7.4, which is optimal for ocular comfort.

-

Tonicity Agent: Agents like sodium chloride or potassium chloride are used to adjust the solution's osmolality to be similar to that of human tears (approximately 280-320 mOsm/kg).

-

Wetting Agents/Lubricants: Ingredients such as hydroxypropyl methylcellulose (HPMC), hyaluronic acid, or poloxamers can be included to enhance lens wettability and user comfort.[9]

-

Chelating Agents: Edetate disodium (EDTA) is often incorporated to sequester divalent cations that can interfere with the function of biguanides and contribute to the structural integrity of bacterial cell walls.

3.2. Experimental Workflow for Formulation Optimization

A logical, stepwise approach is crucial for efficient formulation development.

Caption: A stepwise workflow for developing a 1-(2-ethylhexyl)biguanide contact lens solution.

Protocols for Efficacy and Safety Evaluation

4.1. Antimicrobial Efficacy Testing

Objective: To assess the formulation's ability to kill or inhibit the growth of a standard panel of microorganisms relevant to contact lens-related infections.

Methodology: This protocol is based on the ISO 14729 "stand-alone test," which evaluates the antimicrobial activity of the solution itself.[10][11][12]

Step-by-Step Protocol:

-

Prepare Microbial Suspensions: Culture the following organisms to achieve a final concentration of 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL:

-

Staphylococcus aureus (ATCC 6538)

-

Pseudomonas aeruginosa (ATCC 9027)

-

Serratia marcescens (ATCC 13880)

-

Candida albicans (ATCC 10231)

-

Fusarium solani (ATCC 36031)

-

-

Inoculation: Introduce a known volume of each microbial suspension into a specified volume of the 1-(2-ethylhexyl)biguanide formulation.

-

Incubation: Maintain the inoculated solutions at room temperature for the minimum disinfection time recommended by the manufacturer (e.g., 4 or 6 hours).

-

Neutralization and Plating: At the designated time, transfer an aliquot of the solution to a validated neutralizing medium to halt the antimicrobial action. Perform serial dilutions and plate onto appropriate agar media.

-

Enumeration: Incubate the plates and count the number of viable colonies.

-

Log Reduction Calculation: The log reduction is calculated by comparing the initial microbial count to the count after exposure to the disinfecting solution.

Primary Acceptance Criteria (per ISO 14729): [4][13][14]

-

Bacteria: Not less than a 3.0 log reduction (99.9% kill).

-

Fungi (Yeast and Mold): Not less than a 1.0 log reduction (90% kill).

4.2. In Vitro Cytotoxicity Assay

Objective: To evaluate the potential for the 1-(2-ethylhexyl)biguanide formulation to cause damage to ocular cells.

Methodology: This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing of medical devices.[15][16]

Step-by-Step Protocol:

-

Cell Culture: Grow a relevant cell line, such as human corneal epithelial cells (HCE-T) or L929 mouse fibroblasts, in an appropriate culture medium until a confluent monolayer is formed.

-

Exposure: Expose the cell monolayers to various concentrations of the 1-(2-ethylhexyl)biguanide formulation for a clinically relevant duration. Include positive (e.g., sodium lauryl sulfate) and negative (e.g., sterile saline) controls.

-

Viability Assessment: Utilize a quantitative method to measure cell viability. The MTT assay, which measures mitochondrial metabolic activity, is a common and reliable choice.

-

Data Analysis: Calculate the percentage of viable cells in the test group relative to the negative control.

Acceptance Criteria: A reduction in cell viability of less than 30% is generally considered indicative of a non-cytotoxic response.[17]

Stability Program

A comprehensive stability program is mandatory to ensure the formulation maintains its quality, safety, and efficacy throughout its intended shelf life.[18][19][20]

Table 2: Recommended Stability Testing Protocol for 1-(2-ethylhexyl)biguanide Formulation [21][22]

| Test Parameter | Storage Conditions | Frequency (Months) |

| Appearance (Clarity, Color) | 25°C/60% RH (Real-time), 40°C/75% RH (Accelerated) | 0, 3, 6, 9, 12, 18, 24 |

| pH | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 9, 12, 18, 24 |

| Osmolality | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 9, 12, 18, 24 |

| Assay of 1-(2-ethylhexyl)biguanide & Impurities | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 12, 18, 24 |

| Antimicrobial Efficacy | 25°C/60% RH, 40°C/75% RH | 0, 6, 12, 24 |

| Sterility | 25°C/60% RH | 0, 12, 24 |

Conclusion and Future Directions

The formulation of 1-(2-ethylhexyl)biguanide into a contact lens solution represents a promising avenue of research. The protocols outlined in this document provide a robust framework for systematic investigation. Future research should expand upon lens compatibility studies, particularly with the latest generation of silicone hydrogel materials, and progress to preclinical ocular irritation models to confirm the favorable in vitro safety profile. Successful completion of these studies will be a critical step toward developing a novel contact lens care product that offers superior antimicrobial protection while prioritizing patient safety and comfort.

References

-

DIN EN ISO 14729:2011 - Ophthalmic optics - Contact lens care products. ANSI Webstore. Available at: [Link]

-

ISO 14729 - Ophthalmic optics – Contact lens care products. Microbac Laboratories. Available at: [Link]

-

Kovacs, T. A., et al. (2017). Antimicrobial Efficacy of Contact Lens Care Solutions Against Neutrophil-Enhanced Bacterial Biofilms. Investigative Ophthalmology & Visual Science, 58(5), 2536-2543. Available at: [Link]

-

Rosenthal, R. A., et al. (2002). Review of standard for evaluating the effectiveness of contact lens disinfectants. Contact Lens and Anterior Eye, 25(2), 85-92. Available at: [Link]

-

Excipients for Ophthalmic Drug Formulation. MilliporeSigma. Available at: [Link]

-

ISO 14729:2001. Ophthalmic optics — Contact lens care products — Microbiological requirements and test methods for products and regimens for hygienic management of contact lenses. iTeh Standards. Available at: [Link]

-

Lynch, A. M., et al. (2021). Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards. Pathogens, 10(10), 1325. Available at: [Link]

-

Sykico, J. G., et al. (2016). The In Vitro Anti-Microbial Activity of Multipurpose Contact Lens Solutions against Standard Strains of Common Ocular Pathogens. Journal of Clinical and Experimental Ophthalmology, 7(3), 1-6. Available at: [Link]

-

Ferreira, D. F., et al. (2025). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. International Journal of Pharmaceutics, 669, 124795. Available at: [Link]

-

The Antimicrobial Efficacy of Multipurpose Contact Lens Solutions on Standard Strains of Common Ocular Pathogens. Philippine Journal of Ophthalmology. Available at: [Link]

-

Panda, S., et al. (2018). Comparison of the Antimicrobial Efficacy of Various Contact Lens Solutions to Inhibit the Growth of Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Optometry, 11(4), 255-261. Available at: [Link]

-

Jones, L. (2000). Stability Storage and Testing of Ophthalmic Products for Global Registration. Drug Development and Industrial Pharmacy, 26(12), 1231-1244. Available at: [Link]

-

Ikeda, T., et al. (2008). Effects of Ionic and Surfactant Agents on the Antimicrobial Activity of Polyhexamethylene Biguanide. Journal of Oleo Science, 57(11), 629-634. Available at: [Link]

-

Validation of a cytotoxicity test on vital dyes for anterior segment ophthalmic surgery according to the ISO 10993-5. Alchimia srl. Available at: [Link]

-

Quality Considerations for Topical Ophthalmic Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Jones, L. (2000). Stability storage and testing of ophthalmic products for global registration. PubMed. Available at: [Link]

-

Ophthalmic Formulation Development. Vici Health Sciences. Available at: [Link]

-

ASEAN Guideline on Stability Study of Drug Product. Association of Southeast Asian Nations. Available at: [Link]

-

Popa, L., et al. (2022). Recent Advances in the Excipients Used for Modified Ocular Drug Delivery. Pharmaceutics, 14(11), 2337. Available at: [Link]

-

Stability of ophthalmic preparations. GERPAC. Available at: [Link]

-

De La-Jara, P. L., et al. (2015). Ocular cytotoxicity evaluation of medical devices such as contact lens solutions and benefits of a rinse step in cleaning procedure. Contact Lens and Anterior Eye, 38(4), 256-262. Available at: [Link]

-

ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available at: [Link]

-

Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. Neujin Solutions. Available at: [Link]

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at: [Link]

-

1-(2-ETHYLHEXYL)BIGUANIDE. Inxight Drugs. Available at: [Link]

-

Synthesis of sugar-biguanide hybrids to study their potential biological effects. University of Lisbon Repository. Available at: [Link]

-

Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]

-

Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]

-

Grytsai, O., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184-1210. Available at: [Link]

-

The chemistry of biguanides. Canadian Journal of Chemistry. Available at: [Link]

-

de Paula, J. F., et al. (2011). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials Sciences and Applications, 2(6), 614-623. Available at: [Link]

-

Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

-

Opinion on Polyaminopropyl Biguanide (PHMB) - Submission III. European Commission. Available at: [Link]

-

Al-Dossary, N. M. (2016). Polyhexamethylene Biguanide Hydrochloride: Features and Applications. European Academic Research, 4(2), 1735-1748. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. eajournals.org [eajournals.org]

- 3. Antimicrobial Efficacy of Contact Lens Care Solutions Against Neutrophil-Enhanced Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. paojournal.com [paojournal.com]

- 6. 1-(2-ETHYLHEXYL)BIGUANIDE [drugs.ncats.io]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. microbac.com [microbac.com]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Efficacy of Contact Lens Solutions Assessed by ISO Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dent.chula.ac.th [dent.chula.ac.th]

- 16. neujinsolutions.com [neujinsolutions.com]

- 17. alchimiasrl.com [alchimiasrl.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Stability storage and testing of ophthalmic products for global registration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gerpac.eu [gerpac.eu]

- 21. fda.gov [fda.gov]

- 22. asean.org [asean.org]

Application Note: A Robust HPLC Method for the Detection and Quantification of 1-(2-ethylhexyl)biguanide

Abstract

This application note presents a detailed, systematic guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-ethylhexyl)biguanide. Due to its amphiphilic chemical structure, this compound presents unique challenges for chromatographic retention and separation. We explore a scientifically-grounded strategy, leading to a reliable ion-pair reversed-phase HPLC method. The protocol details the rationale behind the selection of column chemistry, mobile phase composition, and detector parameters. Furthermore, a comprehensive validation protocol is provided, structured in accordance with the International Council for Harmonisation (ICH) guidelines, to ensure the method's suitability for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge of 1-(2-ethylhexyl)biguanide

1-(2-ethylhexyl)biguanide is a cationic, surface-active molecule belonging to the biguanide class of compounds.[1] Its structure combines a highly polar, basic biguanide head group with a non-polar 2-ethylhexyl aliphatic tail. This amphiphilic nature is the source of its utility, likely in antimicrobial formulations or as a specialty surfactant, but it also poses a significant analytical challenge.

Standard reversed-phase HPLC, the workhorse of modern pharmaceutical analysis, typically struggles to retain highly polar, cationic compounds like biguanides on non-polar stationary phases (e.g., C18).[2] The polar biguanide moiety has minimal affinity for the hydrophobic stationary phase, leading to poor retention and elution near the solvent front. Conversely, chromatographic modes designed for polar compounds may be complicated by the hydrophobic tail.

Therefore, a successful HPLC method must effectively manage these opposing structural characteristics to achieve adequate retention, good peak shape, and reliable quantification. This guide explains the causal steps taken to overcome these challenges, culminating in a robust, validated analytical method.

Analyte Characterization and Its Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Chemical Structure

The structure of 1-(2-ethylhexyl)biguanide dictates its behavior in a chromatographic system.

Caption: Chemical structure of 1-(2-ethylhexyl)biguanide.

-

Biguanide Group: This moiety is highly basic due to the presence of multiple nitrogen atoms and delocalized positive charge upon protonation.[3] At typical HPLC mobile phase pH values (2-7), it will exist as a cation.

-

2-Ethylhexyl Group: This branched, eight-carbon chain is non-polar and hydrophobic.

Key Physicochemical Properties

| Property | Implication for HPLC Method Development |

| High Basicity | The compound will be positively charged at acidic to neutral pH. This charge is the primary cause of poor retention on standard reversed-phase columns but can be exploited by ion-exchange or ion-pairing mechanisms. |

| Amphiphilic Nature | A balance must be struck. The method must retain the polar head group without causing excessive retention or poor peak shape from the hydrophobic tail. |

| UV Absorbance | Biguanide-containing compounds, such as metformin and polyhexanide, exhibit a characteristic UV absorbance maximum around 230-240 nm.[4][5] This allows for direct detection using a standard UV or Photodiode Array (PDA) detector, which is a simple and robust option. |

| Solubility | Expected to be soluble in polar organic solvents like methanol and acetonitrile and moderately soluble in water, especially at acidic pH where it forms a salt.[6] This provides flexibility in preparing standards and samples. |

HPLC Method Development Strategy: A Logic-Driven Approach

Based on the analyte's properties, a systematic approach is essential. The following workflow outlines the decision-making process for selecting the optimal chromatographic conditions.

Caption: Workflow for HPLC method development for 1-(2-ethylhexyl)biguanide.

Rationale for Selecting Ion-Pair Reversed-Phase Chromatography

Ion-pair chromatography is the most suitable approach for this analyte. It directly addresses the primary challenge of poor retention by introducing an additive to the mobile phase that interacts with the charged analyte.[7][8]

The mechanism involves:

-

An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) is added to the mobile phase.

-

The anionic head of the reagent forms a neutral, stoichiometric ion-pair with the cationic biguanide analyte.

-

The resulting complex is significantly more hydrophobic than the analyte alone, allowing it to be effectively retained and separated on a standard C18 stationary phase.

Caption: Mechanism of ion-pair reversed-phase chromatography.

Alternative Strategy: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable orthogonal technique. It utilizes a polar stationary phase and a mobile phase high in organic content.[9] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This method would be excellent for separating the target analyte from non-polar impurities.

Detector Selection

-

UV/PDA Detector: Given the expected UV absorbance of the biguanide chromophore, a UV or PDA detector set to ~235 nm is the recommended primary choice. It offers a balance of sensitivity, simplicity, and robustness.[4][10]

-

Charged Aerosol Detector (CAD): A CAD offers near-universal detection for any non-volatile analyte and can be a powerful tool, especially for analyzing formulations or for impurity profiling where chromophores may be absent.[11][12] However, it often exhibits a non-linear response, which requires specific calibration models (e.g., logarithmic or quadratic fit).[13]

Protocol 1: Ion-Pair Reversed-Phase HPLC Method

This protocol provides a starting point and a validated final method for the quantification of 1-(2-ethylhexyl)biguanide.

Instrumentation and Materials

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

-

Data acquisition and processing software (e.g., OpenLab CDS, Empower 3).

-

Analytical balance, volumetric flasks, pipettes, and autosampler vials.

-

HPLC grade acetonitrile, methanol, and water.

-

Sodium dodecyl sulfate (SDS), ACS grade or higher.

-

Phosphoric acid (H₃PO₄), analytical grade.

-

1-(2-ethylhexyl)biguanide reference standard.

Reagent and Standard Preparation

-

Mobile Phase A (Aqueous): Prepare a 10 mM SDS solution in HPLC grade water. Add phosphoric acid to adjust the pH to 3.0 ± 0.1. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): HPLC grade acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2-ethylhexyl)biguanide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

Final Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase providing hydrophobic retention for the ion-pair complex. |

| Mobile Phase A | 10 mM SDS in Water, pH 3.0 (adj. with H₃PO₄) | SDS acts as the ion-pairing reagent. pH 3.0 ensures the biguanide is fully protonated and maintains silica column stability. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low viscosity. |

| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-18 min: 50% B | Gradient elution is used to ensure elution of the hydrophobic complex and clean the column of any late-eluting impurities. The final hold re-equilibrates the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

| Detector | UV/PDA | Wavelength: 235 nm. |

| Run Time | 18 minutes | Includes elution and column re-equilibration. |

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended application.[14] The following parameters should be assessed according to ICH guidelines.[15][16][17]

| Parameter | Experimental Procedure | Acceptance Criteria |

| Specificity / Selectivity | Analyze a blank (diluent), a placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradants. | The analyte peak should be well-resolved from any other peaks (impurities, degradants, excipients). Peak purity analysis (via PDA) should pass. |

| Linearity | Analyze at least five concentrations across the intended range (e.g., 5-200 µg/mL) in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration. |

| Range | The range is established by the linearity study and confirmed by accuracy and precision results. | The range for which the method is accurate, precise, and linear. |

| Accuracy (Recovery) | Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate using the spike/recovery method. | Mean recovery should be within 98.0% to 102.0%.[18] |

| Precision | Repeatability (Intra-day): Analyze six replicate preparations at 100% concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability.[18] %RSD for intermediate precision should be ≤ 3.0%. |

| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on signal-to-noise ratio (S/N ≈ 10) and confirmed by analyzing samples at this concentration. | Precision (%RSD) at the LOQ should be ≤ 10%. |

| Limit of Detection (LOD) | Determine the lowest concentration that can be detected but not necessarily quantified. Can be estimated based on signal-to-noise ratio (S/N ≈ 3). | Visual evaluation or S/N ratio is acceptable. |

| Robustness | Deliberately vary critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%, ion-pair concentration ± 10%) and observe the effect on results. | System suitability parameters should remain within acceptable limits. Peak area and retention time should not significantly change. |

Conclusion

The analytical challenges presented by the amphiphilic nature of 1-(2-ethylhexyl)biguanide can be successfully overcome using a systematic method development approach. The recommended ion-pair reversed-phase HPLC method provides excellent retention, resolution, and peak shape for this compound. By utilizing a C18 column with a mobile phase containing an anionic ion-pairing reagent like SDS at a controlled acidic pH, this method is both robust and reliable. The use of a standard UV detector at 235 nm allows for straightforward and sensitive detection. Adherence to the comprehensive validation protocol outlined in this note will ensure that the method is fit for its intended purpose in both drug development and quality control settings, meeting the stringent requirements of the pharmaceutical industry.

References

- SIELC Technologies. (2024, February 2). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column.

-

Wikipedia. (n.d.). Charged aerosol detector. Available at: [Link]

-

U.S. Food and Drug Administration. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

-

HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available at: [Link]